molecular formula C19H22N2O2 B6128443 5-(1-azepanylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

5-(1-azepanylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

Cat. No.: B6128443
M. Wt: 310.4 g/mol
InChI Key: LRHFUROQBMIWDW-UHFFFAOYSA-N
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Description

The compound you mentioned belongs to a class of organic compounds known as quinolines and quinoline derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring . Quinoline derivatives often exhibit high biological activity and are used in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrolo[3,2,1-ij]quinoline core, which is a bicyclic compound consisting of a pyridine ring fused to a phenol, with a carbonyl group attached to the azepanyl moiety .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds such as 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones can undergo reactions like reduction, condensation with aldehydes and acetone, and transamination with primary amines .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process. Given the biological activity of similar compounds, it could be a promising area for drug discovery .

Properties

IUPAC Name

10-(azepane-1-carbonyl)-2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-11-14-7-6-8-15-17(14)21(13)12-16(18(15)22)19(23)20-9-4-2-3-5-10-20/h6-8,12-13H,2-5,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHFUROQBMIWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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